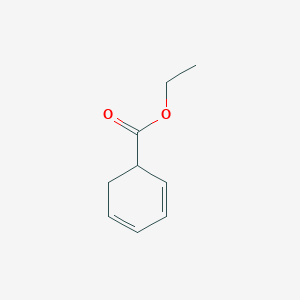
Ethyl cyclohexa-2,4-diene-1-carboxylate
Description
Ethyl cyclohexa-2,4-diene-1-carboxylate (CAS: 35044-57-6, EINECS: 252-333-8) is a bicyclic ester characterized by a conjugated diene system (positions 2 and 4) and an ethyl ester group at position 1 of the cyclohexene ring . Its molecular formula is C₁₁H₁₆O₂, with a molecular weight of 180.24 g/mol. The compound’s reactivity is influenced by the electron-withdrawing ester group and the electron-rich diene system, making it a versatile intermediate in organic synthesis, particularly in Diels-Alder reactions .
Properties
CAS No. |
102653-27-0 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
ethyl cyclohexa-2,4-diene-1-carboxylate |
InChI |
InChI=1S/C9H12O2/c1-2-11-9(10)8-6-4-3-5-7-8/h3-6,8H,2,7H2,1H3 |
InChI Key |
VPUMROAOIHYSPB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CC=CC=C1 |
Canonical SMILES |
CCOC(=O)C1CC=CC=C1 |
Synonyms |
2,4-Cyclohexadiene-1-carboxylicacid,ethylester(6CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Table: Comparative Properties of Key Analogs
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


